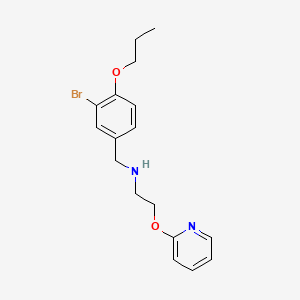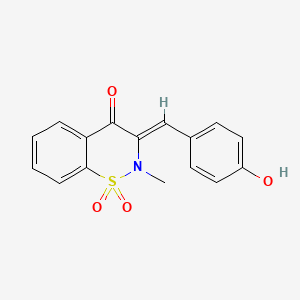![molecular formula C19H24N4O3S2 B13374094 2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B13374094.png)
2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with butylsulfanyl and methyl groups, and a hydrazide moiety linked to a hydroxy-methoxybenzylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as butylthiol and methyl-substituted pyrimidine derivatives.
Introduction of the Sulfanyl Groups: The butylsulfanyl and additional sulfanyl groups are introduced via nucleophilic substitution reactions.
Formation of the Hydrazide Moiety: The hydrazide group is introduced by reacting the intermediate with hydrazine derivatives under controlled conditions.
Condensation with Hydroxy-Methoxybenzaldehyde: The final step involves the condensation of the hydrazide intermediate with 2-hydroxy-3-methoxybenzaldehyde to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to an amine.
Substitution: The aromatic ring and pyrimidine core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions (solvent, temperature).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be utilized in the development of new materials with specific electronic or catalytic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its reactive functional groups.
Industrial Applications: Potential use in the synthesis of advanced polymers or as a precursor for other complex organic molecules.
Mecanismo De Acción
The mechanism by which 2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide exerts its effects is likely multifaceted:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It could modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[6-Methyl-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}acetyl-N-phenylhydrazinecarbothioamide
- N-Allyl-2-{[(5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]acetyl}hydrazinecarbothioamide
- 2-{[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Uniqueness
The presence of both butylsulfanyl and hydroxy-methoxybenzylidene groups in 2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide distinguishes it from similar compounds. This unique combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C19H24N4O3S2 |
|---|---|
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
2-(2-butylsulfanyl-6-methylpyrimidin-4-yl)sulfanyl-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H24N4O3S2/c1-4-5-9-27-19-21-13(2)10-17(22-19)28-12-16(24)23-20-11-14-7-6-8-15(26-3)18(14)25/h6-8,10-11,25H,4-5,9,12H2,1-3H3,(H,23,24)/b20-11+ |
Clave InChI |
DVBNOHVBHNTLRJ-RGVLZGJSSA-N |
SMILES isomérico |
CCCCSC1=NC(=CC(=N1)SCC(=O)N/N=C/C2=C(C(=CC=C2)OC)O)C |
SMILES canónico |
CCCCSC1=NC(=CC(=N1)SCC(=O)NN=CC2=C(C(=CC=C2)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Cyclohexyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374028.png)
![6-benzyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B13374032.png)
![2-{[2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-2-oxoethyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B13374039.png)
![N-({[5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B13374043.png)

![Ethyl 3-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B13374062.png)
![N-({1-[(4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)alanine](/img/structure/B13374069.png)
![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopropanamine](/img/structure/B13374083.png)
![3,8-Diphenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13374086.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13374087.png)
![[3-(4-chlorophenyl)-1-(methoxymethyl)-1H-pyrazol-5-yl][bis(4-methoxyphenyl)]methanol](/img/structure/B13374100.png)

